2-[(5-Butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone
Overview
Description
2-[(5-Butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone is a complex organic compound that belongs to the class of indole derivatives. . This compound, in particular, features a unique structure that combines an indoline moiety with a triazole ring, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 2-[(5-Butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone involves several steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving a suitable precursor such as an azide and an alkyne under copper-catalyzed conditions.
Attachment of the Butyl and Methyl Groups: The butyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Thioacetylation: The thioacetyl group is introduced by reacting the triazole derivative with thioacetic acid or its derivatives.
Indoline Formation: The final step involves the formation of the indoline ring through a cyclization reaction involving an appropriate precursor.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
2-[(5-Butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as copper or palladium complexes . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(5-Butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-Butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
2-[(5-Butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone can be compared with other similar compounds, such as:
1-{[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}benzene: This compound features a benzene ring instead of an indoline ring, leading to different biological activities and chemical properties.
1-{[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyridine: The presence of a pyridine ring instead of an indoline ring results in different binding affinities and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-3-4-9-15-18-19-17(20(15)2)23-12-16(22)21-11-10-13-7-5-6-8-14(13)21/h5-8H,3-4,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOPKJYHKMFYKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(N1C)SCC(=O)N2CCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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